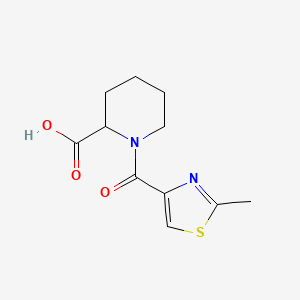

1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid

Description

1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid (CAS: 1423339-94-9) is a heterocyclic compound featuring a piperidine ring fused with a carboxylic acid group at the 2-position and a 2-methylthiazole-4-carbonyl substituent at the 1-position . This structure combines the rigidity of the thiazole ring with the conformational flexibility of piperidine, making it a promising scaffold in medicinal chemistry.

Properties

Molecular Formula |

C11H14N2O3S |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

1-(2-methyl-1,3-thiazole-4-carbonyl)piperidine-2-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3S/c1-7-12-8(6-17-7)10(14)13-5-3-2-4-9(13)11(15)16/h6,9H,2-5H2,1H3,(H,15,16) |

InChI Key |

AIRFHLBYSCCHIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCCCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and an organoboron reagent under mild conditions . Another method involves the Knoevenagel condensation, which is a base-catalyzed reaction between an aldehyde and a carbon acid compound . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in electron-donating and electron-withdrawing interactions, affecting the activity of enzymes and receptors . The piperidine ring can enhance the compound’s binding affinity to biological targets, leading to its observed effects .

Comparison with Similar Compounds

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic Acid (CAS: 953720-57-5)

- Key Difference : The thiazole ring is attached to the piperidine 4-position instead of the 2-position, and the carbonyl group is absent.

- The 4-position substitution may alter steric interactions in binding pockets .

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS: 352673-16-6)

- Key Difference : A chlorobenzoyl group replaces the 2-methylthiazole-4-carbonyl moiety.

- Impact: The aromatic chlorobenzoyl group enhances lipophilicity (clogP ~2.8 vs.

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic Acid (CAS: 1218627-02-1)

- Key Difference : A tetrahydropyran-4-carbonyl group replaces the thiazole ring.

- Impact : The oxygen-rich tetrahydropyran increases polarity (TPSA: ~74 Ų vs. ~95 Ų for the target compound), enhancing solubility but reducing blood-brain barrier penetration .

Physicochemical Properties

*Predicted using fragment-based methods.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid?

The compound is synthesized via multi-step reactions, including palladium-catalyzed cross-couplings (e.g., Pd(OAc)₂/XPhos systems) under inert atmospheres (40–100°C) and oxidation of methyl groups to carboxylic acids using tert-butyl alcohol and cesium carbonate. Critical intermediates, such as thiazole derivatives, are coupled with piperidine precursors, with reaction efficiency dependent on solvent polarity (e.g., DMPU/THF mixtures) .

Q. What analytical techniques are essential for characterizing this compound's structural integrity?

Use ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. LC-MS validates molecular weight (e.g., expected m/z), while HPLC (>95% purity) and differential scanning calorimetry (DSC) resolve discrepancies in reported melting points. X-ray crystallography is recommended for absolute configuration determination, especially when epimerization risks exist .

Q. What solvent systems are suitable for handling this compound given its solubility profile?

The compound is water-insoluble but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM). Avoid protic media to prevent hydrolysis of the thiazole-carbonyl bond during reactions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use PPE (nitrile gloves, respirators) and work under fume hoods due to acute toxicity (Category 4) and skin corrosion risks. Avoid contact with oxidizers to prevent toxic gas release (e.g., HCl, NOₓ). Store in airtight containers at controlled temperatures .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between thiazole and piperidine moieties?

Optimize catalyst systems (e.g., Pd/XPhos), solvent polarity (DMPU/THF ratios), and stoichiometry of coupling agents (EDC/HOAt). Kinetic studies via in-situ FTIR or flow chemistry (5–60 min residence time) identify rate-limiting steps. Multi-step protocols with cesium carbonate as a base improve yields .

Q. What mechanistic insights explain the compound's stability under acidic or oxidative conditions?

Stability studies show decomposition via thiazole ring opening at pH <3 or oxidation above 150°C, producing CO and NOₓ. Computational modeling (DFT) predicts vulnerable sites (e.g., thiazole N–C bonds), guiding protective group strategies during synthesis .

Q. How should contradictory data regarding biological activity be resolved in SAR studies?

Discrepancies often arise from impurities (>2% by HPLC) or stereochemical variations. Use orthogonal purification (preparative HPLC followed by recrystallization) and confirm absolute configuration via circular dichroism. Validate biological assays with rigorously purified batches .

Q. What computational approaches predict the compound's metabolic pathways in pharmacological studies?

Molecular docking (AutoDock Vina) identifies CYP450 interaction sites, while MetaSite simulations predict phase I metabolites (e.g., hydroxylation at the piperidine ring). Validate predictions with LC-MS/MS analysis of in vitro hepatic microsome incubations .

Methodological Notes

- Synthesis Validation : Reproduce reactions under inert atmospheres and monitor by TLC/HPLC to ensure intermediate stability .

- Data Contradiction Analysis : Cross-reference melting points (DSC) and solubility across multiple batches to identify batch-specific anomalies .

- Safety Protocols : Implement secondary containment and emergency wash stations to address acute exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.